molecular formula C19H20BrN3O2S2 B3008907 N-(4-bromo-3-methylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252819-20-7

N-(4-bromo-3-methylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B3008907
CAS RN: 1252819-20-7
M. Wt: 466.41
InChI Key: DMRBQDNQVVULOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C19H20BrN3O2S2 and its molecular weight is 466.41. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

N-(4-bromo-3-methylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide and its derivatives have been studied for their potential antitumor activity. Research indicates that compounds similar to this chemical structure display potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. This suggests a promising application in developing new anticancer agents (Hafez & El-Gazzar, 2017).

Crystal Structure Analysis

Studies on compounds with structural similarities have focused on understanding their crystal structures. These insights are crucial for drug design and development, as the conformation and orientation of the molecules play a significant role in their biological activity (Subasri et al., 2016).

Dual Inhibition of Enzymes

Research also includes exploring the dual inhibition properties of thieno[3,2-d]pyrimidine derivatives against critical enzymes like thymidylate synthase and dihydrofolate reductase. This indicates potential applications in chemotherapy, as inhibiting these enzymes can disrupt DNA synthesis in cancer cells (Gangjee et al., 2008).

Antimicrobial Properties

Some derivatives of thieno[3,2-d]pyrimidine have been investigated for their antimicrobial properties. These compounds have shown activity against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Baviskar et al., 2013).

Quantum Chemical Insights

The molecular structure and interactions of similar compounds have been studied using quantum chemical methods. These studies provide valuable insights into the molecular geometry, intermolecular interactions, and potential drug-likeness of these compounds, which are essential for drug discovery and development (Mary et al., 2020).

Synthesis and Biological Evaluation

Further research includes the synthesis of new derivatives and their biological evaluation, particularly in antimicrobial and antituberculosis activities. These studies contribute to the understanding of structure-activity relationships, crucial for designing more effective therapeutic agents (Soni & Patel, 2017).

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2S2/c1-3-4-8-23-18(25)17-15(7-9-26-17)22-19(23)27-11-16(24)21-13-5-6-14(20)12(2)10-13/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRBQDNQVVULOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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